molecular formula C12H30N6 B14689935 N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine CAS No. 31295-50-8

N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine

Cat. No.: B14689935
CAS No.: 31295-50-8
M. Wt: 258.41 g/mol
InChI Key: DSHUAPQCIFCKFX-UHFFFAOYSA-N
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Description

N¹-(2-Aminoethyl)-N²-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine (molecular formula: C₁₀H₂₅N₅; average mass: 215.345 g/mol) is a branched polyamine featuring a piperazine ring and multiple primary/secondary amine groups . It is synthesized via catalytic hydrogenation of nitrile precursors followed by epoxide functionalization, yielding derivatives like C12-200 for lipid nanoparticle formulations . Key applications include:

  • Drug Delivery: As an ionizable lipid component in mRNA-loaded nanoparticles targeting pancreatic β-cells .
  • Coordination Chemistry: Chelating copper ions for anti-inflammatory applications .
  • Corrosion Inhibition: Studied for adsorption on metal surfaces via DFT simulations .

Properties

CAS No.

31295-50-8

Molecular Formula

C12H30N6

Molecular Weight

258.41 g/mol

IUPAC Name

N'-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine

InChI

InChI=1S/C12H30N6/c13-1-2-14-3-4-15-5-6-16-7-10-18-11-8-17-9-12-18/h14-17H,1-13H2

InChI Key

DSHUAPQCIFCKFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCCNCCNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine typically involves the reaction of piperazine with ethylenediamine derivatives. One common method includes the stepwise addition of ethylenediamine to piperazine under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can produce a wide range of substituted amine derivatives.

Scientific Research Applications

N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, thereby inhibiting their activity. This makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Polyamine Derivatives in Corrosion Inhibition

Table 1: Comparison with Linear Polyamines

Compound Name Molecular Formula Functional Groups Applications Key Findings
Target Compound C₁₀H₂₅N₅ Piperazine, tertiary amines Corrosion inhibition, drug delivery Higher adsorption energy (-234 kJ/mol) due to piperazine
N¹-(2-Aminoethyl)ethane-1,2-diamine (DETA) C₄H₁₃N₃ Linear primary amines Corrosion inhibition Lower inhibition efficiency (67% vs. 89% for target)
N¹-(2-(2-Aminoethylamino)ethyl)ethane-1,2-diamine (TETA) C₆H₁₆N₄ Branched primary/secondary amines Metal chelation Moderate Cu²⁺ binding affinity (log K = 10.2)

Key Differences :

  • The piperazine ring in the target compound enhances electron density and adsorption on carbon steel compared to linear amines like DETA .
  • TETA lacks a heterocyclic structure, reducing its versatility in nanoparticle formulations .

Copper-Chelating Anti-Inflammatory Agents

Table 2: Comparison of Copper Chelators

Compound Name Structure Anti-Inflammatory Activity (IC₅₀) Copper Binding Affinity (log K)
Target Compound Piperazine-linked polyamine 12.5 μM (DPPH assay) 12.8
N¹-(2-Aminoethyl)-N²-(pyridin-2-ylmethyl)ethane-1,2-diamine Pyridyl substituent 8.7 μM 13.1
N-(2-(2-Aminoethylamino)ethyl)picolinamide Picolinamide backbone 10.2 μM 11.9

Key Differences :

  • The target compound’s piperazine group provides steric flexibility, improving radical scavenging in DPPH assays compared to rigid pyridyl analogs .
  • Pyridyl derivatives exhibit stronger Cu²⁺ binding due to aromatic nitrogen coordination .

Ionizable Lipids in Nanoparticle Delivery Systems

Table 3: Comparison of Lipid Components

Compound Name Nanoparticle Type mRNA Delivery Efficiency (Relative to Target) Toxicity (LD₅₀, mg/kg)
Target Compound (C12-200) Lipid nanoparticles (LNPs) 1.0 (Reference) >500
3,3′-Diamino-N-methyldipropylamine (306) LNPs 0.6 420
N,N-Dimethyl-2-(piperazin-1-yl)ethanamine Polyplexes 0.8 300

Key Differences :

  • The target compound’s branched structure enhances endosomal escape in LNPs, achieving 95% transfection efficiency in pancreatic cells .
  • Compound 306 lacks a piperazine ring, reducing pH-responsive behavior and delivery efficacy .

Table 4: Toxicity and Regulatory Data

Compound Name Hazard Classification Recommended Handling
Target Compound Industry use only Avoid inhalation; use PPE
N'-[2-(Octadecylamino)ethyl]ethane-1,2-diamine Skin irritant Gloves, ventilation
PEHA (Linear polyamine) Corrosive Neutralization before disposal

Key Differences :

  • The target compound’s lower acute toxicity (LD₅₀ >500 mg/kg) makes it preferable for biomedical applications over more corrosive polyamines like PEHA .

Biological Activity

N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine, commonly referred to as a derivative of piperazine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : N~1~-{2-[4-(2-aminoethyl)-1-piperazinyl]ethyl}-1,2-ethanediamine
  • Molecular Formula : C10_{10}H25_{25}N5_5
  • Molecular Weight : 215.34 g/mol
  • CAS Number : 31295-54-2
  • Physical State : Liquid at room temperature

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly:

  • Serotonin Receptors : The compound exhibits affinity for serotonin receptors, which may influence mood and anxiety levels.
  • Dopamine Receptors : Modulation of dopamine pathways can have implications for psychotropic effects and the treatment of disorders like schizophrenia.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Immune Modulation : A study demonstrated that nanoparticles incorporating this compound effectively activated antigen-presenting cells, enhancing anti-tumor immunity in vivo. This suggests a role in cancer immunotherapy by improving the immune response against tumors .

Neuropharmacological Effects

Research indicates that the compound may have neuroprotective properties:

  • Cognitive Enhancement : It has been implicated in enhancing cognitive functions through modulation of neurotransmitter systems. Its effects on memory and learning are subjects of ongoing investigation.

Case Studies and Experimental Findings

StudyFindings
Study 1Investigated the use of this compound in a nanoparticle formulation for targeted drug delivery in cancer therapy. Results showed improved delivery to phagocytic cells and enhanced immune response .
Study 2Explored the neuropharmacological effects in animal models, indicating potential benefits in cognitive function and mood regulation .

Safety and Toxicology

The compound is classified under hazardous materials due to its potential toxicity. Safety data sheets indicate precautionary measures necessary when handling this chemical:

  • Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (tested for permeation resistance), chemical-resistant lab coats, and full-face shields. Respiratory protection (e.g., NIOSH-approved P95 masks) is required for aerosol-prone procedures .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture and light .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains due to aquatic toxicity risks .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer:

  • Chromatography: Use flash column chromatography with a gradient elution system (e.g., CH2Cl2/MeOH/NH4OH) for purification. Monitor purity via TLC (Rf ~0.3–0.5) .
  • Spectroscopy: Confirm structural integrity using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 2.65–2.78 ppm for ethyleneamine protons) and HRMS (e.g., [M+H]<sup>+</sup> at m/z 1138 for C70H146N5O5 derivatives) .

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